molecular formula C12H19NO4 B2579649 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid CAS No. 1891128-35-0

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

Cat. No.: B2579649
CAS No.: 1891128-35-0
M. Wt: 241.287
InChI Key: FAHIMIGUGVUDBG-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is a complex organic molecule characterized by its bicyclic structure. It contains an amine group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl carbamate as a protecting group for the amine, followed by cyclization reactions to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective transformations at other sites. The bicyclic structure introduces strain, which can influence the reactivity and binding properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc-protected amine also makes it particularly useful in peptide synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7(10(14)15)8-6-9(8)13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHIMIGUGVUDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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